1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
The compound “1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing a Boc group are stable under basic conditions but sensitive to acids . The presence of the pyrrole ring would confer aromatic stability to the molecule.Scientific Research Applications
Protein Assembly
Boc-protected amino acids are often used in protein assembly . They can be used to direct the assembly of proteins using synthetic molecular recognition motifs .
Synthesis of Gramicidin S Analogs
These compounds can be used in the solid-phase synthesis of gramicidin S cyclic analogs . Gramicidin S is an antibiotic peptide, and creating analogs of it can help in the development of new antibiotics .
Synthesis of HCV Protease Inhibitor Modified Analogs
Boc-protected amino acids can be used in the synthesis of modified analogs of HCV protease inhibitors . This could potentially lead to the development of new treatments for Hepatitis C .
Synthesis of Peptidic V1a Receptor Agonists
These compounds can be used in the solid-phase synthesis of peptidic V1a receptor agonists . V1a receptors are a type of vasopressin receptor, and agonists for these receptors can have potential therapeutic applications .
Ionic Liquid Applications
Boc-protected amino acids can be used to form ionic liquids . These ionic liquids can have various applications, including in green chemistry and as novel solvents .
Synthesis of Cyclohexanecarboxylic Acid Derivatives
The Boc-protected amino acids can be used in the synthesis of cyclohexanecarboxylic acid derivatives . These derivatives can have various applications, including in the synthesis of pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .
Mode of Action
The compound 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, as a Boc-protected amino acid, primarily acts as a protective agent for the amino group during peptide synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amino group .
Biochemical Pathways
The compound 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid plays a crucial role in the synthesis of peptides . It’s involved in the formation of peptide bonds, which are the links between individual amino acids in a peptide chain. The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.
Pharmacokinetics
It’s known that boc-protected amino acids, in general, have properties that make them suitable for use in peptide synthesis . These properties include stability to various reaction conditions and the ability to be selectively deprotected when needed .
Result of Action
The primary result of the action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the successful synthesis of peptides with the desired sequence of amino acids . The Boc group can be selectively removed when it’s no longer needed, allowing for the next step in the peptide synthesis process to occur .
Action Environment
The action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain reagents can trigger the removal of the Boc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH .
Future Directions
properties
IUPAC Name |
2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-6-9(10(15)16)8(2)14(7)13-11(17)18-12(3,4)5/h6H,1-5H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQYBUKSHIQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)OC(C)(C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
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